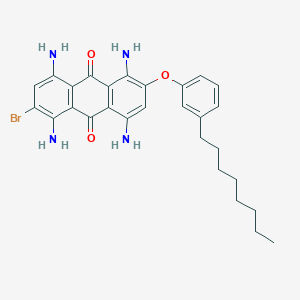
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H31BrN4O3 and a molecular weight of 551.475 g/mol . This compound is known for its unique structure, which includes multiple amino groups, a bromine atom, and an octylphenoxy group attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene core using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Introduction of amino groups at the 1,4,5,8-positions through nucleophilic substitution reactions using ammonia or primary amines.
Phenoxylation: Attachment of the octylphenoxy group at the 6-position via etherification reactions using octylphenol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: De-brominated derivatives.
Substitution Products: Thiol or amine-substituted derivatives.
科学研究应用
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules.
Pathways: It can modulate biochemical pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetranitronaphthalene: Similar in structure but contains nitro groups instead of amino groups.
9-Bromo-10-(naphthalen-1-yl-d7)anthracene: Similar in having a bromine atom and an anthracene core but differs in the substituents attached to the core.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione is unique due to its combination of amino, bromine, and octylphenoxy groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in scientific research and industry.
属性
CAS 编号 |
88602-10-2 |
|---|---|
分子式 |
C28H31BrN4O3 |
分子量 |
551.5 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H31BrN4O3/c1-2-3-4-5-6-7-9-15-10-8-11-16(12-15)36-20-14-19(31)22-24(26(20)33)28(35)21-18(30)13-17(29)25(32)23(21)27(22)34/h8,10-14H,2-7,9,30-33H2,1H3 |
InChI 键 |
AAJCNUUENAQNDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


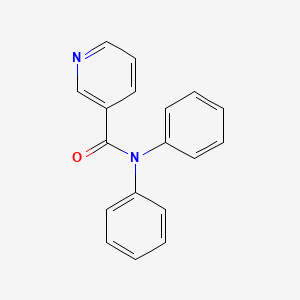

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
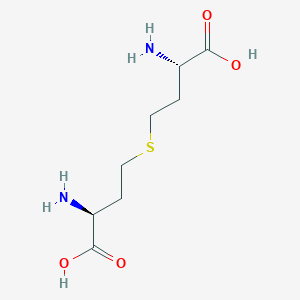
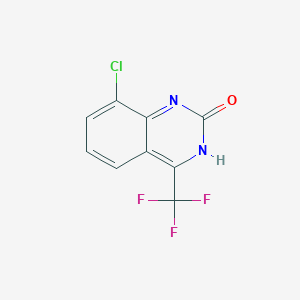
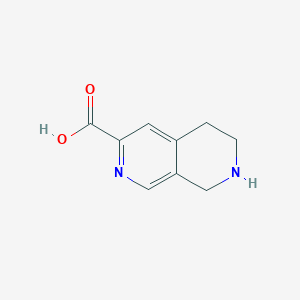
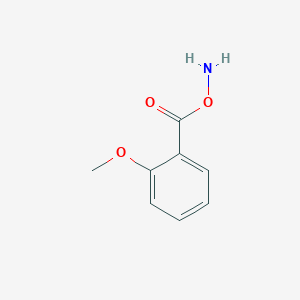
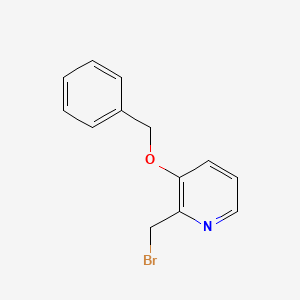


![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)


